molecular formula C12H12S B1278431 2,4-Dimethyl-5-phenylthiophene CAS No. 57021-49-5

2,4-Dimethyl-5-phenylthiophene

Cat. No.: B1278431
CAS No.: 57021-49-5
M. Wt: 188.29 g/mol
InChI Key: RLISGGFOYMIIRQ-UHFFFAOYSA-N
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Description

2,4-Dimethyl-5-phenylthiophene is a thiophene derivative characterized by the presence of two methyl groups and a phenyl group attached to the thiophene ring. This compound is known for its unique electronic properties and has found applications in various fields, including organic electronics and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the Friedel-Crafts alkylation, where thiophene is reacted with methyl and phenyl halides in the presence of a Lewis acid catalyst such as aluminum chloride .

Industrial Production Methods: Industrial production of 2,4-Dimethyl-5-phenylthiophene may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dimethyl-5-phenylthiophene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride.

    Substitution: Halogens, nitrating agents.

Major Products Formed:

Comparison with Similar Compounds

2,4-Dimethyl-5-phenylthiophene can be compared with other thiophene derivatives such as:

Uniqueness: The presence of both methyl and phenyl groups in this compound imparts unique electronic properties, making it particularly useful in organic electronics and materials science .

Properties

IUPAC Name

3,5-dimethyl-2-phenylthiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12S/c1-9-8-10(2)13-12(9)11-6-4-3-5-7-11/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLISGGFOYMIIRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(S1)C2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50442395
Record name 2,4-Dimethyl-5-phenylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50442395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57021-49-5
Record name 2,4-Dimethyl-5-phenylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50442395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the addition of methyl groups to the phenylthiophene structure influence its photochemical properties?

A: Research suggests that the addition of methyl groups to the phenylthiophene structure can significantly impact its photochemical behavior, specifically its intersystem crossing rate. Studies comparing 2-phenylthiophene (PT), 2-methyl-5-phenylthiophene (MPT), and 2,4-dimethyl-5-phenylthiophene (DMPT) show that DMPT exhibits a significantly faster rate of intersystem crossing (21.6 ± 1.0 ps) compared to PT (102 ± 5 ps) and MPT (132 ± 3 ps) []. This suggests that the methyl groups in DMPT facilitate a more efficient transition from the singlet to the triplet excited state. The exact mechanism behind this enhancement is still under investigation, but it is thought that the methyl groups may influence the energy levels and vibrational coupling between the singlet and triplet states.

Q2: How does the oxidation of this compound to its S,S-dioxide form affect its photochromic and fluorescence properties?

A: The oxidation of this compound to its S,S-dioxide form drastically alters its photochemical properties. When incorporated into a hexatriene-type structure, the oxidized form exhibits photochromic behavior, similar to molecules like triangle terarylene and diarylethene []. Upon irradiation, the oxidized this compound unit undergoes a cyclization reaction to form a colored cyclohexadiene structure. This colored isomer exhibits green or orange fluorescence with relatively high quantum yields. Interestingly, the reverse reaction (cycloreversion) is significantly hindered in the oxidized form, with a markedly low quantum yield (< 0.1%) compared to its non-oxidized counterpart. This suppressed cycloreversion is attributed to intramolecular hydrogen bonding between the S,S-dioxide units and the methyl groups, as revealed by X-ray crystallography and DFT calculations [].

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